molecular formula C20H26FN3O3 B1450301 3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester CAS No. 1421311-99-0

3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester

Cat. No. B1450301
M. Wt: 375.4 g/mol
InChI Key: VBCGEVBVHXADNX-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been studied for decades due to their wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the isoxazole ring and the various substituents. Isoxazoles are known to undergo a variety of chemical reactions, including cycloadditions and other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, similar compounds like 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid have a molecular weight of 219.2 and appear as white crystals .

Scientific Research Applications

X-Ray Powder Diffraction and Molecular Structure

  • This compound is significant as an intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data help in understanding its crystal structure, essential for further pharmaceutical applications (Wang et al., 2017).

Chemical Reactions and Mechanisms

  • The compound undergoes various chemical reactions, contributing to the formation of different products through bond cleavage and hydrolysis. These reactions are crucial in synthesizing complex pharmaceutical agents (Nitta, Yi, & Kobayashi, 1985).

Synthesis of Optical Isomers and Biological Evaluation

  • Enantiomers of similar compounds have been synthesized and evaluated for their biological activities, particularly as antilipidemic agents. This showcases the potential of such compounds in developing novel therapeutic agents (Ohno et al., 1999).

Role in Asymmetric Synthesis

  • The compound plays a role in the synthesis of organocatalysts, which are key in various chemical reactions like the Mannich reaction and aldol reaction. This demonstrates its utility in advanced organic synthesis (Aureggi et al., 2008).

Development of Nonpeptidic Integrin Inhibitors

  • Its derivatives have been used to synthesize nonpeptidic integrin inhibitors, which are significant in treating idiopathic pulmonary fibrosis. This highlights its application in developing new treatments for lung diseases (Procopiou et al., 2018).

Synthesis and Structural Studies

  • The compound's derivatives have been synthesized and studied, focusing on their crystal structures, which is vital for understanding their reactivity and potential applications in drug development (Galadzhun, Kulmaczewski, & Halcrow, 2019).

Future Directions

Isoxazole derivatives continue to be an active area of research due to their wide range of biological activities and therapeutic potential . Future research may focus on developing new synthetic strategies, designing new isoxazole derivatives, and exploring their potential applications in various fields.

properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-6a-pyrrolidin-1-yl-4,6-dihydro-3aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c1-19(2,3)26-18(25)23-12-16-17(14-6-8-15(21)9-7-14)22-27-20(16,13-23)24-10-4-5-11-24/h6-9,16H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCGEVBVHXADNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(=NOC2(C1)N3CCCC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102515
Record name 5H-Pyrrolo[3,4-d]isoxazole-5-carboxylic acid, 3-(4-fluorophenyl)-3a,4,6,6a-tetrahydro-6a-(1-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester

CAS RN

1421311-99-0
Record name 5H-Pyrrolo[3,4-d]isoxazole-5-carboxylic acid, 3-(4-fluorophenyl)-3a,4,6,6a-tetrahydro-6a-(1-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421311-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,4-d]isoxazole-5-carboxylic acid, 3-(4-fluorophenyl)-3a,4,6,6a-tetrahydro-6a-(1-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester

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